molecular formula C10H16N2O B1290885 2-cyano-N-cyclohexyl-N-methylacetamide CAS No. 15059-90-2

2-cyano-N-cyclohexyl-N-methylacetamide

Cat. No.: B1290885
CAS No.: 15059-90-2
M. Wt: 180.25 g/mol
InChI Key: QWXZDXBIPFRDGO-UHFFFAOYSA-N
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Description

2-Cyano-N-cyclohexyl-N-methylacetamide is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is characterized by the presence of a cyano group (-CN) attached to the acetamide moiety, along with cyclohexyl and methyl substituents on the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-cyclohexyl-N-methylacetamide typically involves the reaction of cyclohexylamine with methyl cyanoacetate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the carbonyl carbon of methyl cyanoacetate, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity reagents and catalysts to ensure a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-cyclohexyl-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-N-cyclohexyl-N-methylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-cyclohexyl-N-methylacetamide is unique due to the presence of both the cyano and cyclohexyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and interaction with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-cyano-N-cyclohexyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZDXBIPFRDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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